molecular formula C9H9ClN4 B12126457 1H-1,2,4-Triazole-5-methanamine, 3-(2-chlorophenyl)-

1H-1,2,4-Triazole-5-methanamine, 3-(2-chlorophenyl)-

Cat. No.: B12126457
M. Wt: 208.65 g/mol
InChI Key: VMRYBAMXHQEXQU-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole-5-methanamine, 3-(2-chlorophenyl)- is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazole-5-methanamine, 3-(2-chlorophenyl)- can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with formamide or its derivatives under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the triazole ring.

Industrial Production Methods: In an industrial setting, the production of 1H-1,2,4-Triazole-5-methanamine, 3-(2-chlorophenyl)- often involves large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions: 1H-1,2,4-Triazole-5-methanamine, 3-(2-chlorophenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions to prevent side reactions.

    Substitution: Various nucleophiles (amines, thiols); reactions often require a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1H-1,2,4-Triazole-5-methanamine, 3-(2-chlorophenyl)- has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase, which is relevant in the treatment of glaucoma and other conditions.

    Medicine: Explored for its antimicrobial and antifungal properties, making it a candidate for the development of new therapeutic agents.

    Industry: Utilized in the production of corrosion inhibitors, dyes, and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism by which 1H-1,2,4-Triazole-5-methanamine, 3-(2-chlorophenyl)- exerts its effects involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby reducing the production of aqueous humor in the eye, which is beneficial in treating glaucoma. The compound’s structure allows it to form stable complexes with metal ions, which is crucial for its biological activity.

Comparison with Similar Compounds

    1H-1,2,3-Triazole: Another triazole derivative with similar applications but differing in the position of nitrogen atoms within the ring.

    Benzotriazole: Known for its use as a corrosion inhibitor and in photographic chemicals.

    Tetrazole: Contains an additional nitrogen atom, making it more reactive and useful in different chemical contexts.

Uniqueness: 1H-1,2,4-Triazole-5-methanamine, 3-(2-chlorophenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential as a versatile building block in synthetic chemistry make it particularly valuable.

Properties

Molecular Formula

C9H9ClN4

Molecular Weight

208.65 g/mol

IUPAC Name

[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]methanamine

InChI

InChI=1S/C9H9ClN4/c10-7-4-2-1-3-6(7)9-12-8(5-11)13-14-9/h1-4H,5,11H2,(H,12,13,14)

InChI Key

VMRYBAMXHQEXQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=N2)CN)Cl

Origin of Product

United States

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